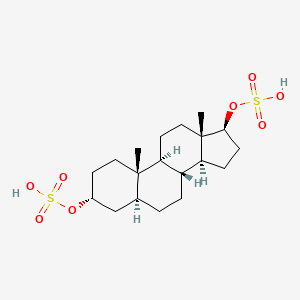
3-Bromo-5,6-difluoro-2-methoxybenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5,6-difluoro-2-methoxybenzylamine is an organic compound with the molecular formula C8H8BrF2NO It is a derivative of benzylamine, where the benzene ring is substituted with bromine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-difluoro-2-methoxybenzylamine typically involves multiple steps. One common method starts with the bromination of 5,6-difluoro-2-methoxybenzaldehyde to introduce the bromine atom at the 3-position. This is followed by a reductive amination reaction to convert the aldehyde group to a benzylamine group. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents is also tailored to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6-difluoro-2-methoxybenzylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzylamine group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation reactions can produce benzaldehydes or benzoic acids.
Scientific Research Applications
3-Bromo-5,6-difluoro-2-methoxybenzylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxybenzylamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The methoxy group can undergo metabolic transformations, affecting the compound’s pharmacokinetics and pharmacodynamics. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5,6-difluoro-2-hydroxybenzylamine
- 3-Bromo-5,6-difluoro-2-methylbenzylamine
- 3-Bromo-5,6-difluoro-2-ethoxybenzylamine
Uniqueness
3-Bromo-5,6-difluoro-2-methoxybenzylamine is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The methoxy group also adds to its uniqueness by providing additional sites for chemical modification and metabolic transformations.
Properties
Molecular Formula |
C8H8BrF2NO |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
(5-bromo-2,3-difluoro-6-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H8BrF2NO/c1-13-8-4(3-12)7(11)6(10)2-5(8)9/h2H,3,12H2,1H3 |
InChI Key |
DOQSZHAUFYGCKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1CN)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


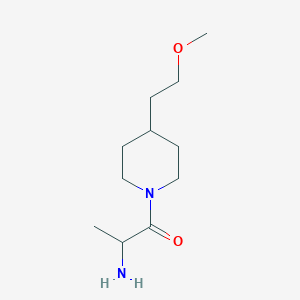
![tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15291837.png)
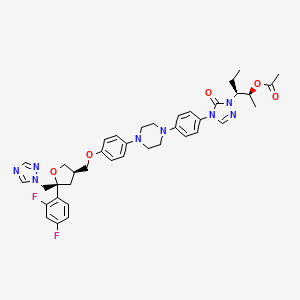

![Tert-butyl2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B15291845.png)
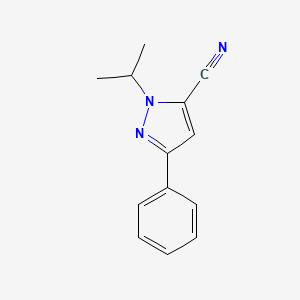
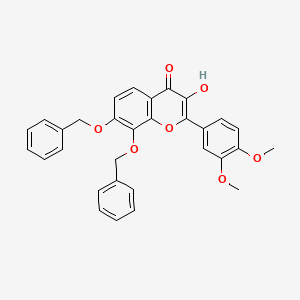
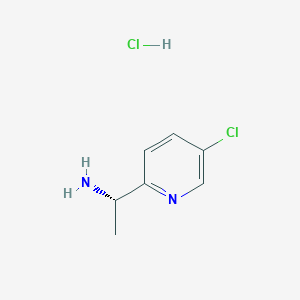
![10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)](/img/structure/B15291867.png)
![2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile](/img/structure/B15291871.png)
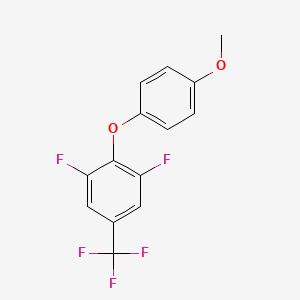
![5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone](/img/structure/B15291891.png)
![3-[2-[[2-(3-Hydroxyazetidin-1-yl)-6-(oxolan-3-yl)pyrimidin-4-yl]amino]ethyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B15291901.png)
